Lonijaposide C

Description

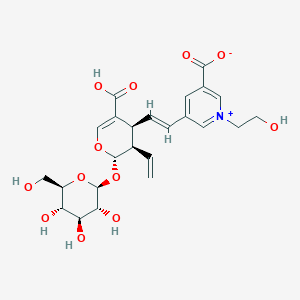

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H29NO12 |

|---|---|

Molecular Weight |

523.5 g/mol |

IUPAC Name |

5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate |

InChI |

InChI=1S/C24H29NO12/c1-2-14-15(4-3-12-7-13(21(31)32)9-25(8-12)5-6-26)16(22(33)34)11-35-23(14)37-24-20(30)19(29)18(28)17(10-27)36-24/h2-4,7-9,11,14-15,17-20,23-24,26-30H,1,5-6,10H2,(H-,31,32,33,34)/b4-3+/t14-,15+,17-,18-,19+,20-,23+,24+/m1/s1 |

InChI Key |

DXFHNEGQVDLRDO-KBCYOOEFSA-N |

Isomeric SMILES |

C=C[C@@H]1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O)/C=C/C3=CC(=C[N+](=C3)CCO)C(=O)[O-] |

Canonical SMILES |

C=CC1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)C=CC3=CC(=C[N+](=C3)CCO)C(=O)[O-] |

Synonyms |

lonijaposide C |

Origin of Product |

United States |

Isolation, Purification, and Structural Elucidation of Lonijaposide C

Extraction Methodologies from Plant Biomass (Lonicera japonica Flower Buds)

The initial and critical step in obtaining Lonijaposide C is its extraction from the complex matrix of Lonicera japonica flower buds. Various methods, ranging from traditional solvent-based techniques to more advanced approaches, are utilized to efficiently liberate the target compound from the plant material.

Solvent-Based Extraction Techniques

Conventional solvent extraction remains a fundamental method for isolating phytochemicals from plant sources. who.int The choice of solvent is crucial and is dictated by the polarity of the target compounds. For iridoid glycosides and related compounds like this compound, polar solvents are generally employed.

An aqueous extract of the flower buds of Lonicera japonica has been successfully used to isolate this compound. researchgate.net Methanol (B129727), often in aqueous solutions (e.g., 70% methanol), is another common solvent for extracting a broad range of compounds from Lonicera japonica, including iridoids. nih.gov The process typically involves soaking the dried and powdered plant material in the chosen solvent, followed by filtration and concentration of the resulting extract. Hot water extraction is also a prevalent method due to its simplicity and cost-effectiveness. mdpi.com

**Table 1: Common Solvents for Extraction from *Lonicera japonica***

| Solvent | Target Compound Class | Reference |

|---|---|---|

| Water | Iridoids, Saponins (B1172615), Organic Acids | researchgate.net |

| 70% Methanol | Broad range of phytochemicals | nih.gov |

| 70% Acetone | Bioactive compounds | nih.gov |

| Ethanol | Flavonoids, Organic Acids | mdpi.commdpi.com |

Advanced Extraction Methods

To enhance extraction efficiency, reduce solvent consumption, and shorten extraction times, several advanced techniques have been developed. These methods often utilize energy sources to facilitate the transfer of compounds from the plant matrix to the solvent.

Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt plant cell walls, thereby improving solvent penetration and mass transfer. UAE has been shown to be effective for extracting various compounds from Lonicera japonica. mdpi.comresearchgate.net

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process. This method has been successfully applied to extract compounds like chlorogenic acid from Lonicera japonica flower buds and is noted for its efficiency and reduced environmental impact. who.intphytojournal.com

Ultra-turrax Based Ultrasound-Assisted Extraction (UT-UAE): This is a hybrid method combining high-shear homogenization (Ultra-turrax) with ultrasonication, leading to significantly higher extraction yields in a shorter time compared to individual methods. researchgate.net

Chromatographic Separation and Purification Techniques

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated chromatographic techniques are essential to isolate and purify this compound to a high degree.

Normal and Reversed-Phase Column Chromatography

Column chromatography is a fundamental purification step. In normal-phase chromatography , a polar stationary phase (e.g., silica (B1680970) gel) is used with a non-polar mobile phase. This is effective for separating compounds based on their polarity.

Reversed-phase chromatography , which utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (often a mixture of water and an organic solvent like methanol or acetonitrile), is widely used for the separation of polar compounds like iridoid glycosides. chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures.

Preparative High-Performance Liquid Chromatography (HPLC)

For the final purification of this compound, preparative HPLC is an indispensable tool. ijcpa.inardena.com This technique offers high resolution and allows for the isolation of pure compounds from complex fractions obtained from initial chromatographic steps. nih.gov In a typical preparative HPLC setup, a semi-preparative or preparative column with a larger diameter is used to handle larger sample loads. The separation is based on the same principles as analytical HPLC, but the goal is to collect the fractions containing the target compound. lcms.cz The choice of mobile phase and gradient conditions is optimized to achieve baseline separation of this compound from other co-eluting compounds. nih.gov

Table 2: Key Parameters in Preparative HPLC for Natural Product Isolation

| Parameter | Description | Importance |

|---|---|---|

| Column | Stationary phase (e.g., C18) and dimensions | Determines separation efficiency and sample capacity. |

| Mobile Phase | Solvent system (e.g., Methanol-water, Acetonitrile-water) | Influences the retention and elution of compounds. nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column | Affects resolution and analysis time. |

| Detection | UV or Mass Spectrometry (MS) | Monitors the elution of compounds and helps in fraction collection. plantaanalytica.com |

| Fraction Collection | Automated collection of eluent at specific times | Isolates the purified compound. ijcpa.in |

Ultra-High Performance Liquid Chromatography (UHPLC) for Fractionation

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve much higher resolution and faster separation times compared to conventional HPLC. plantaanalytica.com While often used for analytical purposes, UHPLC can also be employed for the fractionation of complex extracts. nih.govresearchgate.net The high resolving power of UHPLC allows for the separation of closely related isomers and minor components, providing highly purified fractions that can then be subjected to structural elucidation. nih.gov UHPLC systems operate at much higher pressures than HPLC systems, which is a key factor in their enhanced performance.

Structural Elucidation of this compound

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.

The structural elucidation of this compound, along with its analogs Lonijaposide A and B, was accomplished through detailed spectroscopic and chemical analyses. nih.govcapes.gov.br These methods provide comprehensive information about the molecule's connectivity and stereochemistry.

The primary tools for structural elucidation include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, which is crucial for determining its molecular formula. cornell.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and types of protons in the molecule and their chemical environment. researchgate.net

¹³C NMR: Reveals the number and types of carbon atoms in the structure. ceitec.czpressbooks.pub

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular framework. For instance, Heteronuclear Multiple Bond Correlation (HMBC) is vital for identifying long-range correlations between protons and carbons, which helps in connecting different structural fragments. cornell.edu

Through the combined interpretation of these spectroscopic data, the unique structure of this compound, featuring an N-substituted nicotinic acid nucleus coupled to a secoiridoid, was definitively established. nih.govresearchgate.net

Spectroscopic Methods for Molecular Architecture Elucidation

Once purified, the molecular architecture of this compound is pieced together using a combination of powerful spectroscopic techniques. These methods provide distinct and complementary information, from the basic atomic framework to the intricate three-dimensional arrangement.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the precise molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

For a polar and thermally fragile molecule like this compound, ESI-QTOF-MS is the technique of choice. researchgate.netfrontiersin.org

Electrospray Ionization (ESI): This is a soft ionization method that allows the molecule to be converted into a gaseous ion with minimal fragmentation, typically as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. ub.edu This allows for the accurate determination of the molecular weight.

Quadrupole Time-of-Flight (QTOF): This type of mass analyzer provides very high-resolution mass measurements. This accuracy is sufficient to help determine the elemental composition of the molecular ion, confirming the molecular formula of C₂₄H₂₉NO₁₂ for this compound.

Tandem Mass Spectrometry (MS/MS): In this mode, the molecular ion is selected and then intentionally fragmented. The resulting fragmentation pattern provides a wealth of structural information. For this compound, characteristic fragmentations would include the loss of the glucose unit (a neutral loss of 162 Da) and cleavages within the iridoid skeleton, which are diagnostic for this class of compounds. researchgate.netmdpi.com

Ancillary Spectroscopic Techniques for Structural Confirmation (e.g., UV, IR)

While NMR and MS provide the bulk of the structural information, UV and IR spectroscopy offer rapid confirmation of key functional groups.

UV (Ultraviolet-Visible) Spectroscopy: This technique is used to identify the presence of chromophores, particularly conjugated π-electron systems. The structure of this compound, with its pyridinium (B92312) ring and conjugated double bonds, would be expected to produce characteristic absorption maxima in the UV region, typically between 230-280 nm. researchgate.net

IR (Infrared) Spectroscopy: IR spectroscopy is excellent for identifying specific functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure:

A broad band around 3400 cm⁻¹ for O-H stretching (from alcohol and carboxylic acid groups). libretexts.org

Bands around 2900 cm⁻¹ for C-H stretching of aliphatic groups.

A strong absorption around 1700-1725 cm⁻¹ for C=O stretching of the carboxylic acid.

Absorptions around 1600-1650 cm⁻¹ for C=C stretching from the alkene and pyridinium ring. researchgate.net

Strong C-O stretching bands in the 1000-1250 cm⁻¹ region, characteristic of the glycosidic linkage and alcohol groups. libretexts.org

Chemical Derivatization and Degradation Studies for Absolute Configuration Determination

To ascertain the absolute configuration of the various stereocenters within this compound, a series of chemical degradation and derivatization reactions would be necessary. These well-established methods allow for the isolation of individual chiral components of the molecule, whose stereochemistry can then be determined by comparison with authentic standards.

A likely first step in this process is acid hydrolysis . This reaction would cleave the glycosidic bond, liberating the sugar moiety, and any ester linkages, breaking down the secoiridoid and pyridinium alkaloid components into smaller, more manageable fragments. caltech.eduije.irnih.gov The conditions for acid hydrolysis, such as the choice of acid (e.g., HCl or H₂SO₄), its concentration, reaction temperature, and duration, are carefully controlled to ensure efficient cleavage without causing unwanted side reactions or degradation of the resulting products. caltech.eduresearchgate.netcellulosechemtechnol.roije.irnih.gov

Following hydrolysis, the individual components would be isolated and purified. The absolute configuration of the sugar unit can be determined by comparing its optical rotation and chromatographic behavior (e.g., on a chiral column) with those of authentic D- and L-sugars.

For the non-sugar components, such as the core secoiridoid and any chiral fragments from the pyridinium alkaloid portion, further derivatization is often required. A powerful and commonly used technique is the Mosher's method or related derivatization strategies using chiral reagents. This involves reacting the chiral fragments, which typically contain hydroxyl or amino groups, with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. The resulting diastereomers can then be analyzed by NMR spectroscopy, where the differences in the chemical shifts of specific protons can be used to deduce the absolute configuration of the original fragment.

Another potent chemical degradation technique that could be employed, particularly if the secoiridoid portion of this compound contains unsaturated carbon-carbon bonds, is ozonolysis . This reaction cleaves double bonds to produce smaller carbonyl-containing fragments (aldehydes or ketones). msu.edulibretexts.orgwikipedia.orgmasterorganicchemistry.comucalgary.ca The structure and stereochemistry of these fragments can then be determined, providing crucial information about the original position of the double bonds and the configuration of adjacent stereocenters. The ozonolysis reaction is typically followed by a reductive or oxidative workup to yield the desired products. libretexts.orgmasterorganicchemistry.com

Biosynthetic Pathways and Precursors of Lonijaposide C

Investigation of Primary Metabolic Origin in Lonicera japonica

The biosynthesis of Lonijaposide C draws from two fundamental streams of primary metabolism within Lonicera japonica: the terpenoid pathway for the secoiridoid portion and the amino acid metabolic pathway for the nicotinic acid moiety.

The secoiridoid skeleton is a type of monoterpenoid. Its biosynthesis begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). maxapress.com These precursors are generated through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. IPP and DMAPP are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 compound geranyl pyrophosphate (GPP), which is the direct precursor to all monoterpenoids, including the secoiridoids. maxapress.comuniversiteitleiden.nl

The pyridinium (B92312) portion of this compound is derived from nicotinic acid (also known as niacin or vitamin B3). In plants, nicotinic acid biosynthesis can proceed from amino acid precursors such as L-aspartate or tryptophan. mdpi.com L-aspartate is considered a primary precursor for the biosynthesis of pyridine-type alkaloids. mdpi.com Through a series of enzymatic reactions, the precursor is converted into the characteristic pyridine (B92270) ring of nicotinic acid. This nicotinic acid then undergoes further modification before being incorporated into the final this compound structure.

Putative Biosynthetic Routes of Pyridinium Alkaloids

Pyridinium alkaloids are a class of nitrogen-containing compounds characterized by a positively charged pyridinium ring. The formation of the pyridinium moiety in this compound begins with the biosynthesis of its precursor, nicotinic acid.

The primary pathway for nicotinic acid biosynthesis in many organisms starts with L-aspartate. L-aspartate is oxidized by aspartate oxidase to form iminosuccinate. Quinolinate synthase then condenses iminosuccinate with dihydroxyacetone phosphate to produce quinolinic acid. The enzyme quinolinate phosphoribosyltransferase (QPT) subsequently converts quinolinic acid to nicotinic acid mononucleotide, which is then dephosphorylated to yield nicotinic acid. researchgate.netresearchgate.net

Once formed, nicotinic acid serves as the scaffold for further derivatization. For this compound, the nicotinic acid molecule is N-alkylated with a 2-hydroxyethyl group. nih.gov This transformation results in the formation of a pyridinium inner salt, or zwitterion, a characteristic feature of Lonijaposides A-C. researchgate.net This N-alkylation step is crucial as it activates the pyridine ring for subsequent coupling with the secoiridoid moiety.

Enzymatic Steps and Gene Clusters Involved in Secoiridoid Biosynthesis within Lonicera Species

The biosynthesis of the secoiridoid half of this compound from the general monoterpenoid precursor GPP involves a series of specialized enzymatic reactions. Transcriptome analyses of Lonicera japonica have successfully identified homologs for the genes encoding these enzymes, often found to be co-expressed in specific gene clusters. nih.govoup.com The expression of these genes is particularly enriched in the leaves and shoot apex of the plant. nih.gov

The pathway proceeds from GPP to the central secoiridoid, secologanin (B1681713), which is a key intermediate. universiteitleiden.nlnih.gov While cell cultures of L. japonica may not produce iridoids de novo, they possess the enzymatic machinery to convert supplied precursors like 7-deoxyloganin into loganin (B1675030) and secoiridoids. frontiersin.org

Table 1: Key Enzymatic Steps in Secoiridoid Biosynthesis in Lonicera

| Enzyme | Abbreviation | Function | Gene/Unigene Identification |

|---|---|---|---|

| Geraniol-8-oxidase | G8O | Catalyzes the hydroxylation of geraniol (B1671447) at the C8 position, a key initial step. universiteitleiden.nl | Homologs identified in L. japonica transcriptome. nih.gov |

| 8-hydroxygeraniol oxidase | 8HGO | Further oxidizes 8-hydroxygeraniol. | Part of the identified secoiridoid biosynthesis gene cluster. mdpi.com |

| Iridoid synthase | IS | Catalyzes the cyclization of an intermediate to form the characteristic iridoid cyclopentane (B165970) ring. universiteitleiden.nl | Lonicera japonica iridoid synthase (LjIS) has been identified. mdpi.com |

| 7-deoxyloganic acid glucosyltransferase | 7-DLGT | Glucosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid. universiteitleiden.nl | Activity demonstrated in L. japonica cell cultures. universiteitleiden.nl |

| 7-deoxyloganic acid hydroxylase | 7-DLH | A cytochrome P450 enzyme that hydroxylates 7-deoxyloganic acid to produce loganin. universiteitleiden.nl | Activity confirmed in L. japonica microsome preparations. universiteitleiden.nl |

| Loganic acid methyl transferase | LAMT | Methylates the carboxyl group of loganic acid to form loganin. universiteitleiden.nl | Homologs identified in transcriptome analyses. mdpi.com |

Hypothesis on the Coupling Mechanism between Nicotinic Acid Moiety and Secoiridoid Skeleton

This compound is defined by the unique linkage between the C-5 position of the N-substituted nicotinic acid nucleus and the C-7 position of the secoiridoid. researchgate.net The formation of this C-C bond is a critical biosynthetic event. A plausible hypothesis for this coupling involves an enzyme-catalyzed condensation reaction between the two activated precursors.

The secoiridoid precursor is likely secologanin or a closely related derivative. Secologanin possesses an aldehydic group at C-7, which is a site of chemical reactivity. The nicotinic acid moiety, having been N-alkylated to form a pyridinium salt, is electronically activated. The coupling is hypothesized to be an enzymatic reaction, possibly a Michael-type addition or a related condensation, where the electron-rich position of the pyridinium ring attacks the electrophilic C-7 of the secoiridoid. The specific enzyme responsible for this unique coupling in Lonicera has not yet been isolated or characterized, but it represents a key step in the diversification of iridoids in this genus.

Comparative Biosynthetic Analysis with Related Lonijaposides and Lonicera Iridoids

This compound belongs to a larger family of pyridinium alkaloid-coupled secoiridoids isolated from Lonicera japonica. acs.org Comparative analysis of these related compounds provides insight into the final, diversifying steps of the biosynthetic pathway. Lonijaposides A, B, and C were isolated together and share the same core skeleton, differing in the substituent on the secoiridoid moiety. researchgate.netcapes.gov.br

Further research has led to the isolation of a wide array of related compounds, including Lonijaposides D through W. acs.orgacs.org A significant point of variation in these molecules is the nature of the group attached to the pyridinium nitrogen. While this compound features a 2-hydroxyethyl group, other lonijaposides incorporate various amino acid units at this position. acs.org For example, Lonijaposides O-W feature moieties derived from amino acids like phenylalanine, leucine, and isoleucine, which share the nitrogen atom with the pyridinium ring. acs.org This suggests the existence of a suite of flexible or substrate-specific enzymes capable of attaching different nitrogenous units to the nicotinic acid precursor before or during the coupling to the secoiridoid.

These complex alkaloids stand in contrast to the simpler iridoid glycosides also found in Lonicera, such as loganin and secologanin, which serve as their biosynthetic precursors. nih.gov The structural diversity observed in the lonijaposides highlights a sophisticated metabolic grid that evolved in Lonicera to produce a unique class of hybrid natural products.

Table 2: Comparison of this compound and Related Compounds

| Compound Name | N-1 Substituent on Pyridinium Ring | Secoiridoid Moiety |

|---|---|---|

| This compound | 2-Hydroxyethyl | Secoiridoid with carboxylic acid at C-11 researchgate.netnih.gov |

| Lonijaposide A | Ethyl | Secoiridoid with methyl ester at C-11 researchgate.net |

| Lonijaposide B | Ethyl | Secoiridoid with carboxylic acid at C-11 researchgate.net |

| Lonijaposide O | L-Isoleucine | Secoiridoid with methyl ester at C-11 acs.org |

| Lonijaposide S | D-Phenylalanine | Secoiridoid with methyl ester at C-11 acs.org |

| Lonijaposide U | L-Leucine | Secoiridoid with carboxylic acid at C-11 acs.org |

| Secologanin | (Not applicable) | Precursor secoiridoid with aldehyde at C-7 and methyl ester at C-11 nih.gov |

Biological Activities and Pharmacological Mechanisms of Lonijaposide C in Vitro and Pre Clinical in Vivo

Anti-inflammatory Efficacy

Research has demonstrated the anti-inflammatory potential of Lonijaposide C through specific in vitro models. The primary evidence for this activity comes from its ability to interfere with key processes in the inflammatory response of specialized immune cells.

Inhibition of Glucuronidase Release in Rat Polymorphonuclear Leukocytes (PMNs)

In vitro studies have shown that this compound is an effective inhibitor of β-glucuronidase release from rat polymorphonuclear leukocytes (PMNs). researchgate.netnih.gov The release of lysosomal enzymes, such as β-glucuronidase, by PMNs is a hallmark of the inflammatory process and can contribute to tissue damage. nih.gov In a key study, this compound exhibited a significant inhibition rate of 69.5% at a concentration of 10 µM. researchgate.netnih.gov This activity was notably higher than that of its structural analogues, Lonijaposide A and Lonijaposide B, which showed inhibition rates of 11.0% and 35.8%, respectively, at the same concentration. researchgate.netnih.gov This suggests that specific structural features of this compound, potentially the ethanol-2-yl unit at N-1 and the acid form of C-11, may enhance its anti-inflammatory activity. researchgate.netnih.gov

Table 1: Inhibitory Activity of Lonijaposides on β-Glucuronidase Release in Rat PMNs

| Compound | Concentration | Inhibition Rate (%) |

|---|---|---|

| Lonijaposide A | 10 µM | 11.0 |

| Lonijaposide B | 10 µM | 35.8 |

| This compound | 10 µM | 69.5 |

Data sourced from in vitro assays on rat polymorphonuclear leukocytes (PMNs) stimulated by platelet-activating factor (PAF). researchgate.netnih.gov

Modulation of Platelet-Activating Factor (PAF)-Induced Inflammatory Responses

The aforementioned inhibition of β-glucuronidase release by this compound was observed in an experimental model where inflammation in the rat PMNs was induced by Platelet-Activating Factor (PAF). researchgate.netnih.gov PAF is a highly potent phospholipid mediator that plays a crucial role in initiating and amplifying a wide range of inflammatory and thrombotic events. mdpi.comimrpress.comwikipedia.org It is produced by various immune and endothelial cells in response to stimuli and is involved in processes such as changes in vascular permeability, chemotaxis of leukocytes, and platelet aggregation. wikipedia.orguninet.edu By effectively countering a PAF-induced cellular response, this compound demonstrates its ability to modulate a significant pathway in the inflammatory cascade. nih.gov

Cellular and Molecular Targets in Inflammatory Signaling Pathways

While the direct molecular targets of this compound have not been exhaustively detailed, its documented antagonism of PAF-induced effects provides clues to its mechanism. PAF exerts its pro-inflammatory actions by binding to the PAF receptor (PAF-R), which triggers downstream intracellular signaling cascades. imrpress.comuninet.edu These pathways often include the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-κB) signaling pathways, which are central regulators of the expression of pro-inflammatory genes, including those for cytokines and adhesion molecules. mdpi.comoncotarget.com Therefore, it is plausible that the anti-inflammatory activity of this compound involves the interruption of one or more steps in these PAF-R-mediated signaling pathways, though further specific research is needed to confirm these precise molecular interactions.

Application in In Vitro Anti-inflammatory Models

The primary in vitro model used to establish the anti-inflammatory efficacy of this compound is the assay measuring the inhibition of β-glucuronidase release from polymorphonuclear leukocytes stimulated by an inflammatory agent. researchgate.netnih.gov Specifically, studies have utilized rat PMNs as the cellular model and PAF as the phlogistic (inflammation-inducing) agent. researchgate.netnih.gov This established model is widely used to screen for compounds with potential anti-inflammatory activity by assessing their ability to prevent the degranulation of these key innate immune cells. accscience.commdpi.comresearchgate.net

Exploration of Other Potential Biological Activities

While the plant Lonicera japonica, from which this compound is derived, is known to possess a broad spectrum of pharmacological effects, including antibacterial, antiviral, and antioxidant activities, specific data for the isolated this compound compound are limited. nih.gov

Evaluation in Cellular Assays (e.g., Immunomodulatory, Antioxidant, Antiviral, Antibacterial)

A review of the available scientific literature indicates a lack of specific studies evaluating this compound in dedicated cellular assays for immunomodulatory, antioxidant, antiviral, or antibacterial activities. Standardized cellular assays are crucial for determining such effects. For instance, immunomodulatory activity can be assessed via lymphocyte proliferation assays or by measuring cytokine production in immune cells. nih.govcrownbio.comjpionline.org Antioxidant potential is often evaluated using cellular antioxidant activity (CAA) assays that measure the scavenging of intracellular reactive oxygen species (ROS). bmglabtech.commdpi.comnih.gov Antiviral activity is typically determined through plaque reduction assays or by measuring the inhibition of virus-induced cytopathic effects in cell cultures. mdpi.comfrontiersin.orgapub.kr Similarly, antibacterial activity is assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various bacterial strains. frontiersin.orgfrontiersin.orgnih.gov To date, such specific evaluations for this compound have not been reported.

Table 2: List of Compounds

| Compound Name |

|---|

| Lonijaposide A |

| Lonijaposide B |

| This compound |

| Platelet-Activating Factor (PAF) |

Elucidation of Underlying Molecular Mechanisms of Action

This compound, a pyridinium (B92312) alkaloid-coupled secoiridoid isolated from the flower buds of Lonicera japonica, has demonstrated noteworthy biological activities, particularly in the realm of inflammation. nih.govresearchgate.netacs.org In vitro studies have begun to shed light on the molecular pathways through which this compound exerts its effects.

A key finding is the inhibitory action of this compound on the release of β-glucuronidase from rat polymorphonuclear leukocytes (PMNs) stimulated by platelet-activating factor (PAF). nih.govresearchgate.net At a concentration of 10 μM, this compound exhibited a significant inhibition rate of 69.5%. nih.govresearchgate.net This effect was notably more potent than that of its structural analogs, Lonijaposide A and Lonijaposide B, which showed inhibition rates of 11.0% and 35.8%, respectively, at the same concentration. nih.govresearchgate.net This suggests that specific structural features of this compound, potentially the ethanol-2-yl unit at the N-1 position and the acidic form of C-11, are crucial for its enhanced anti-inflammatory activity. nih.govresearchgate.net The release of β-glucuronidase is a marker of degranulation in neutrophils, a critical event in the inflammatory cascade. By inhibiting this process, this compound may interfere with the propagation of the inflammatory response.

The broader anti-inflammatory potential of extracts from Lonicera japonica, which contains this compound among other active compounds, has been linked to the modulation of key inflammatory pathways. d-nb.infovellmanherbs.com These include the inhibition of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and the modulation of signaling pathways involving toll-like receptor 4 (TLR4) and the interleukin-1 receptor. researchgate.netvellmanherbs.com While these studies were conducted on extracts, they provide a basis for investigating the specific role of this compound in these mechanisms. For instance, the regulation of the c-Jun N-terminal kinase (JNK) signaling pathway has been identified as a potential mechanism for the anti-inflammatory effects of compounds from Lonicera japonica. nih.govresearchgate.net

Further research is necessary to fully elucidate the precise molecular targets of this compound and the signaling cascades it modulates. Investigating its effects on transcription factors such as NF-κB and the production of various pro-inflammatory cytokines and mediators would provide a more comprehensive understanding of its anti-inflammatory mechanism of action. frontiersin.orgmdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Lonijaposides

| Compound | Concentration (μM) | Cell Type | Stimulant | Target | Inhibition Rate (%) | Reference |

| This compound | 10 | Rat Polymorphonuclear Leukocytes (PMNs) | Platelet-Activating Factor (PAF) | β-glucuronidase release | 69.5 | nih.govresearchgate.net |

| Lonijaposide A | 10 | Rat Polymorphonuclear Leukocytes (PMNs) | Platelet-Activating Factor (PAF) | β-glucuronidase release | 11.0 | nih.govresearchgate.net |

| Lonijaposide B | 10 | Rat Polymorphonuclear Leukocytes (PMNs) | Platelet-Activating Factor (PAF) | β-glucuronidase release | 35.8 | nih.govresearchgate.net |

Investigation in Pre-clinical In Vivo Models of Disease

As of the current available literature, specific pre-clinical in vivo studies focusing solely on the efficacy of isolated this compound in disease models have not been extensively reported. The majority of in vivo research has been conducted using extracts of Lonicera japonica, which contain a complex mixture of phytochemicals, including this compound. vellmanherbs.comresearchgate.netresearchgate.net

To definitively establish the in vivo efficacy and therapeutic potential of this compound, future research should focus on studies using the purified compound in relevant animal models of inflammatory diseases. mdpi.comwuxibiology.com This would allow for a direct assessment of its pharmacological effects, pharmacokinetic profile, and potential as a standalone therapeutic agent. Such studies would be crucial to bridge the gap between the promising in vitro data and potential clinical applications. europa.eunih.gov

Structure Activity Relationship Sar Studies of Lonijaposide C Analogs

Identification of Key Pharmacophores and Structural Elements Influencing Biological Activity

Initial studies have pinpointed specific structural motifs within the Lonijaposide C molecule that are critical for its bioactivity. A pharmacophore can be defined as the essential arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. For this compound, these key features appear to be distributed across both its pyridinium (B92312) alkaloid and secoiridoid moieties.

Comparative studies of this compound with its naturally occurring analogs, Lonijaposide A and Lonijaposide B, have shed light on the importance of the substituent at the N-1 position of the pyridinium ring. This compound features an ethanol-2-yl unit at this position. In an in vitro assay evaluating the inhibitory activity against the release of β-glucuronidase in rat polymorphonuclear leukocytes induced by platelet-activating factor, this compound exhibited a potent inhibition rate of 69.5% at a concentration of 10 µM. jst.go.jpnih.gov In contrast, Lonijaposide A and B, which lack this specific substituent, showed significantly lower inhibition rates of 11.0% and 35.8%, respectively, at the same concentration. jst.go.jpnih.gov This suggests that the ethanol-2-yl group at N-1 is a key contributor to the anti-inflammatory activity of this compound. jst.go.jpnih.gov

Synthesis and Bioactivity Evaluation of this compound Derivatives and Analogues

The synthesis of this compound analogs would likely involve the chemical modification of the natural product or total synthesis. A semi-synthetic approach could involve isolating the parent compound and then chemically altering specific functional groups, such as esterifying the C-11 carboxylic acid or modifying the ethanol-2-yl unit at N-1. This would allow for a systematic evaluation of the importance of these groups. For instance, a study on other homosecoiridoids from Lonicera japonica reported the semisynthesis of loniphenyruviridosides B and C from the co-occurring secologanic acid, demonstrating the feasibility of such approaches within this class of compounds. nih.govacs.org

Once synthesized, these derivatives would undergo rigorous bioactivity evaluation using relevant in vitro and in vivo models to determine how the structural modifications impact their therapeutic effects. The data from these evaluations are essential for building a robust SAR model.

| Compound | Substituent at N-1 of Pyridinium Moiety | Form at C-11 of Secoiridoid Moiety | Inhibition of β-glucuronidase Release (%) at 10 µM |

|---|---|---|---|

| Lonijaposide A | - | - | 11.0 |

| Lonijaposide B | - | - | 35.8 |

| This compound | Ethanol-2-yl | Acid | 69.5 |

| Lonijaposide F | - | - | Active |

| Lonijaposide H | - | - | Active |

| Lonijaposide I | - | - | Active |

| Lonijaposide K | - | - | Active |

Computational and In Silico Approaches for SAR Prediction and Molecular Docking

In modern drug discovery, computational methods play a pivotal role in accelerating the identification and optimization of lead compounds. For this compound, in silico approaches can provide valuable insights into its SAR and guide the design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of this compound and its analogs with their biological activities. researchgate.net These models can then be used to predict the activity of virtual or yet-to-be-synthesized compounds, helping to prioritize synthetic efforts.

Molecular docking is another powerful computational tool that can predict the preferred orientation of a ligand when bound to a specific protein target. While the precise molecular target of this compound for its anti-inflammatory activity may require further investigation, potential targets could include enzymes or receptors involved in the inflammatory cascade. Docking studies could elucidate the specific binding interactions between this compound and its target, visualizing how the ethanol-2-yl unit and the C-11 carboxylic acid contribute to the binding affinity. This would provide a molecular basis for the observed SAR. For other secoiridoids, molecular modeling has been used to study their interactions with various biological targets, indicating the applicability of these methods to this compound. jst.go.jp

Rational Design Strategies for Enhanced Efficacy and Selectivity

The ultimate goal of SAR studies is to enable the rational design of new chemical entities with improved therapeutic profiles. Based on the understanding of the key pharmacophores of this compound, several strategies can be envisioned to enhance its efficacy and selectivity.

One approach could be the bioisosteric replacement of key functional groups. For example, the C-11 carboxylic acid could be replaced with other acidic groups like a tetrazole or a hydroxamic acid to see if this improves binding affinity or pharmacokinetic properties. Similarly, the ethanol-2-yl group could be modified by changing its length or introducing other functional groups to probe the steric and electronic requirements of the binding pocket.

Structure-based drug design , informed by molecular docking studies, would allow for the design of analogs that make more optimal interactions with the target protein. This could involve designing molecules that form additional hydrogen bonds, hydrophobic interactions, or ionic bonds, leading to increased potency.

Furthermore, scaffold hopping could be explored, where the secoiridoid or pyridinium core is replaced with a different chemical scaffold while maintaining the key pharmacophoric elements in the correct spatial orientation. This could lead to the discovery of novel compound classes with improved drug-like properties.

Analytical Methodologies for Lonijaposide C Quantification and Profiling

Advanced Chromatographic Techniques for Quantitative Analysis in Complex Matrices

Chromatography is a fundamental technique for separating individual components from a mixture. wikipedia.orgazolifesciences.com For a compound like Lonijaposide C, which is often present alongside numerous other structurally related compounds in plant extracts, high-resolution separation is paramount.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify components in a mixture. wikipedia.org It has been widely applied to the analysis of traditional Chinese medicines, including those containing this compound. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. shimadzu.com The separation is based on the differential partitioning of the sample components between the two phases. libretexts.org

For the analysis of iridoid glycosides like this compound, reversed-phase columns, particularly C18 columns, are most commonly used. libretexts.orgresearchgate.net The mobile phase typically consists of a mixture of water (often buffered or containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). libretexts.orgresearchgate.net

Diverse detection systems can be coupled with HPLC for quantification:

Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the analyte at a specific wavelength. While robust and widely used, they may lack the selectivity needed for complex mixtures where multiple compounds might co-elute or have similar absorption spectra. nih.gov

Evaporative Light Scattering Detector (ELSD): This detector is useful for quantifying compounds that lack a UV chromophore, such as some saponins (B1172615) and iridoid glucosides. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte. nwnu.edu.cn This is particularly advantageous for analyzing complex herbal extracts. researchgate.net

| Parameter | Typical Value/Type |

| Column Type | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5.0 µm) researchgate.net |

| Mobile Phase | Gradient of Water (with formic or acetic acid) and Acetonitrile/Methanol researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.net |

| Detection | DAD, ELSD, MS researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically less than 2 µm), UHPLC achieves much higher resolution, greater sensitivity, and significantly faster analysis times. nih.goveag.com The higher efficiency allows for better separation of closely related compounds in complex matrices. americanpharmaceuticalreview.com

The key advantages of UHPLC include:

Speed: Analysis times can be reduced by a factor of up to 10 compared to HPLC. nih.gov

Resolution: The use of smaller particles leads to sharper and narrower peaks, improving the separation of complex mixtures. eag.com

Sensitivity: Narrower peaks result in a higher concentration of the analyte as it passes through the detector, leading to increased signal intensity. nih.gov

UHPLC is particularly well-suited for the metabolomic analysis of plants like Lonicera japonica, enabling the rapid profiling of a large number of constituents, including various iridoids. mdpi.com

| Parameter | Typical Value/Type |

| Column Particle Size | < 2 µm eag.com |

| Operating Pressure | Up to 100 MPa (15,000 psi) nih.goveag.com |

| Analysis Time | Significantly reduced compared to HPLC americanpharmaceuticalreview.com |

| Key Benefit | Increased resolution, speed, and sensitivity nih.gov |

Capillary HPLC is a miniaturized version of HPLC that utilizes columns with very small internal diameters (e.g., 44–200 µm). libretexts.org This technique offers several advantages, including drastically reduced solvent consumption and increased sensitivity, as the sample is less diluted before reaching the detector. libretexts.org

A highly sensitive and specific method using capillary HPLC coupled with mass spectrometry (capillary HPLC-ESI/MS) has been developed for the identification and quantification of iridoid glycosides in Lonicera species. researchgate.net In one such study, a Zorbax SB-C18 capillary column (0.3 mm × 150 mm, 5 µm) was used with a gradient elution. researchgate.net This method demonstrated excellent detection limits (lower than 1.9 ng/mL) in selected ion monitoring (SIM) mode and was successfully applied to analyze iridoids in five different Lonicera species. researchgate.net Another study successfully used a capillary HPLC-DAD/ESI-MS method to simultaneously assay 24 compounds, including eight iridoid glucosides, in Flos Lonicerae. nih.gov

| Feature | Description |

| Column Internal Diameter | Typically 44-200 µm libretexts.org |

| Key Advantages | Reduced solvent consumption, increased sensitivity libretexts.org |

| Application Example | Quantification of iridoid glycosides in Lonicera species with detection limits < 2.57 ng/mL. researchgate.netnih.gov |

Mass Spectrometry-Based Metabolite Profiling and Targeted Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov When coupled with a chromatographic separation method like UHPLC, it becomes an indispensable tool for both the comprehensive, untargeted profiling of metabolites and the highly specific, targeted quantification of individual compounds like this compound. mdpi.comnih.gov

Untargeted metabolomics aims to identify and quantify as many metabolites as possible in a sample to gain a holistic view of the metabolic state. itrcweb.org UHPLC coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, is the platform of choice for this type of analysis. nih.govelifesciences.org HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound, greatly aiding in its identification. mdpi.com

A study on the different tissues of Lonicera japonica Thunb. using UHPLC-Q-TOF MS successfully identified 171 metabolites, including 43 iridoids. mdpi.com Among the identified compounds was dimethyl this compound, demonstrating the power of this technique to profile complex mixtures and discover new or unexpected compounds in their natural source. mdpi.com The combination of UHPLC for superior separation and HRMS for accurate mass detection is essential for distinguishing between numerous isomers and structurally similar compounds present in plant extracts. nih.gov

| Technique | Advantage | Application |

| UHPLC-HRMS (e.g., Q-TOF, Orbitrap) | Provides highly accurate mass data for confident formula prediction. elifesciences.orgmdpi.com | Comprehensive, untargeted metabolite profiling of complex samples like plant extracts. mdpi.comnih.gov |

| Data Analysis | Involves comparing retention times, accurate mass, and fragmentation patterns with databases (e.g., METLIN) and literature. frontiersin.org | Identification of hundreds of compounds in a single run, including flavonoids, phenolic acids, and iridoids. mdpi.com |

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio (the precursor ion) are selected and fragmented to produce a characteristic spectrum of product ions. nationalmaglab.orgwikipedia.org This process provides structural information and allows for highly selective and sensitive quantification. labmanager.com

When used for quantification, the technique is often operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. thno.org In this approach, a specific precursor ion (e.g., the molecular ion of this compound) is isolated, fragmented in a collision cell, and a specific, high-intensity product ion is monitored by the second mass analyzer. wikipedia.org This precursor-to-product ion transition is unique to the target analyte, effectively filtering out background noise and interferences from the complex matrix. nih.gov

This targeted approach provides the gold standard for quantification, offering exceptional sensitivity and specificity. labmanager.com An LC-MS/MS method can be developed and validated for the precise quantification of this compound in various biological and herbal samples, ensuring high accuracy and reproducibility. nih.gov While the specific precursor/product ion pair for this compound is not detailed in the provided search results, the methodology is standard for quantifying small molecules in complex mixtures. researchgate.net

| Method | Principle | Key Benefit |

| Tandem MS (MS/MS) | A precursor ion is selected, fragmented, and a specific product ion is detected. nationalmaglab.orgwikipedia.org | Provides structural information and unparalleled selectivity for quantification. labmanager.com |

| Multiple Reaction Monitoring (MRM) | Continuously monitors specific precursor-product ion transitions unique to the target analyte. thno.org | Gold standard for trace-level quantification in complex matrices due to high specificity and sensitivity. labmanager.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomics Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical tool that provides detailed structural and quantitative information on molecules within complex mixtures, making it highly suitable for metabolomics. informaticsjournals.co.innih.gov In the context of this compound, NMR allows for both its identification and quantification in plant extracts without the need for extensive sample separation. mdpi.com

For metabolomics applications, ¹H-NMR (Proton NMR) is most commonly used due to its high sensitivity and the abundance of hydrogen atoms. nih.gov The resulting spectrum provides a unique fingerprint of the metabolites present in a sample. semanticscholar.org Each proton in the this compound molecule resonates at a characteristic chemical shift (δ), influenced by its local chemical environment. By integrating the signal areas, the relative and absolute concentrations of this compound can be determined.

While ¹H-NMR is powerful, signal overlap in complex mixtures like plant extracts can be a challenge. embrapa.br To overcome this, ¹³C-NMR spectroscopy is a valuable complementary technique. Although less sensitive due to the low natural abundance of the ¹³C isotope, it offers a much wider range of chemical shifts (~200 ppm compared to ~10-12 ppm for ¹H-NMR), which significantly reduces signal overlap and provides clearer spectra for individual compounds. nih.govembrapa.brchemconnections.org Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are also employed to correlate proton and carbon signals, confirming the structural assignment of this compound within a complex matrix. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are expressed in parts per million (ppm) and are dependent on the solvent and experimental conditions. The data below is a representative compilation from scientific literature.

| Atom Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~5.25 (d) | ~98.5 |

| 3 | ~7.45 (s) | ~152.0 |

| 4 | - | ~110.0 |

| 5 | ~3.10 (m) | ~38.0 |

| 6 | ~4.30 (m) | ~78.0 |

| 7 | ~1.90 (m) | ~43.0 |

| 8 | ~2.20 (m) | ~47.0 |

| 9 | ~2.50 (m) | ~49.0 |

| 10 | - | ~215.0 |

| 11 | ~3.70 (s) | ~52.0 |

Chemometric and Multivariate Data Analysis Approaches

Given the complexity of data generated from analytical instruments like NMR and mass spectrometry, chemometric and multivariate data analysis methods are indispensable for extracting meaningful information. cdcgroup.com Techniques such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) are widely applied in metabolomics studies involving this compound. nih.govnih.govresearchgate.net

Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) is a supervised method used to sharpen the separation between predefined sample groups and to identify the variables responsible for this discrimination. mdpi.comnih.gov Unlike PCA, OPLS-DA models the variation between groups separately from the variation within groups. This makes it particularly effective for biomarker discovery. In analyses comparing different Lonicera species or batches, OPLS-DA can pinpoint specific compounds, such as this compound, that are key differentiators between the groups. researchgate.netnih.gov The output, often visualized as an S-plot, helps to identify metabolites with high model influence and correlation, marking them as potential chemical markers. researchgate.net

Development and Validation of Standardized Analytical Protocols for Quality Control and Research

The development and validation of standardized analytical protocols are critical for ensuring the reliability, consistency, and accuracy of this compound quantification for both quality control of herbal products and for research purposes. researchgate.netomicsonline.orglabmanager.com High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, is the most common technique for this purpose. researchgate.netmdpi.com

The validation process establishes through laboratory studies that the performance characteristics of the method meet the requirements for its intended application. omicsonline.orgresearchgate.net This process is guided by international standards, such as those from the International Conference on Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Validated HPLC methods for this compound and other iridoid glycosides have been successfully applied to the quality assessment of Flos Lonicerae and other medicinal plants. researchgate.netd-nb.info

Table 2: Example of Validation Parameters for an HPLC-UV Method for Iridoid Glycoside Quantification Note: This table presents typical data ranges and acceptance criteria found in validated analytical methods for compounds similar to this compound.

| Validation Parameter | Typical Specification / Finding |

|---|---|

| Linearity (r²) | > 0.999 |

| Range | e.g., 1.0 - 200.0 µg/mL |

| LOD | e.g., 0.1 - 0.5 µg/mL |

| LOQ | e.g., 0.3 - 1.5 µg/mL |

| Accuracy (Recovery %) | 98.0% - 102.0% |

| Precision (RSD %) | < 2.0% |

| Robustness | Method shown to be reliable under minor variations in flow rate, mobile phase composition, and temperature. |

Pharmacokinetic Investigations of Lonijaposide C in Vitro and Pre Clinical in Vivo

In Vitro Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

In vitro ADME studies are fundamental in early-stage drug discovery to predict a compound's behavior in a living organism. These assays provide crucial information on how a substance is absorbed, distributed throughout the body, metabolized into other compounds, and ultimately excreted.

Cell-Based Permeability Assays

To assess the intestinal absorption of Lonijaposide C, cell-based permeability assays, such as the Caco-2 cell model, would be utilized. Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

In a typical experiment, Caco-2 cells are grown on a semi-permeable membrane. This compound would be added to either the apical (representing the intestinal lumen) or the basolateral (representing the blood) side of the monolayer. The rate at which the compound transverses the cell layer is measured over time. This provides an apparent permeability coefficient (Papp), which is a quantitative measure of the compound's ability to cross the intestinal epithelium. A high Papp value would suggest good oral absorption.

Table 1: Representative Data Table for Caco-2 Permeability Assay of this compound (Note: This is a hypothetical data representation as no actual data for this compound is available.)

| Compound | Direction of Transport | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |

| This compound | Apical to Basolateral | Data not available | Data not available |

| This compound | Basolateral to Apical | Data not available | |

| Atenolol (Low Permeability Control) | Apical to Basolateral | Expected Low Value | |

| Propranolol (High Permeability Control) | Apical to Basolateral | Expected High Value |

Metabolic Stability Profiling and Identification of Metabolites by Hepatic Enzymes

The metabolic stability of this compound would be evaluated using in vitro systems containing hepatic enzymes, which are the primary site of drug metabolism. The most common systems are liver microsomes and hepatocytes.

In a metabolic stability assay, this compound would be incubated with either human or animal liver microsomes (subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s) or with intact hepatocytes. The concentration of this compound is measured at various time points to determine its rate of degradation. From this, key parameters such as the half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life would indicate rapid metabolism.

Furthermore, these incubations would be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the chemical structures of any metabolites formed. This is crucial for understanding the metabolic pathways of the compound.

Table 2: Representative Data Table for Metabolic Stability of this compound in Human Liver Microsomes (Note: This is a hypothetical data representation as no actual data for this compound is available.)

| Parameter | Value |

| Half-life (t½, min) | Data not available |

| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available |

| Major Metabolites Identified | Data not available |

Pre-clinical In Vivo Pharmacokinetic Profiling

Following in vitro characterization, pre-clinical in vivo studies in animal models, such as rats or mice, are conducted to understand the pharmacokinetic profile of a compound in a whole organism.

Compartmental and Non-Compartmental Pharmacokinetic Modeling

After administering a known dose of this compound to an animal model (e.g., intravenously and orally), blood samples are collected at various time points. The concentration of this compound in the plasma is then quantified.

The resulting plasma concentration-time data can be analyzed using two main approaches:

Non-compartmental analysis (NCA): This method uses algebraic equations to calculate key pharmacokinetic parameters directly from the data, without assuming a specific model for drug distribution and elimination.

Compartmental modeling: This approach uses mathematical models to describe the body as a series of interconnected compartments. The data is fitted to these models to estimate parameters that describe the rates of drug movement between compartments.

Table 3: Key Pharmacokinetic Parameters for this compound Determined by Non-Compartmental Analysis in Rats (Note: This is a hypothetical data representation as no actual data for this compound is available.)

| Parameter | Intravenous Administration | Oral Administration |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| Clearance (L/h/kg) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

Analysis of Bioavailability and Systemic Exposure

By comparing the area under the plasma concentration-time curve (AUC) following oral and intravenous administration, the absolute bioavailability (F%) of this compound can be determined. Bioavailability represents the fraction of an orally administered dose that reaches the systemic circulation.

Systemic exposure refers to the extent and duration of a drug's presence in the bloodstream. This is assessed by parameters such as AUC and the maximum plasma concentration (Cmax).

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation in Pre-clinical Efficacy Models

PK/PD modeling aims to establish a relationship between the concentration of a drug in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). In pre-clinical efficacy models, where this compound would be tested for its therapeutic effect in an animal model of a disease, both plasma concentrations of the compound and a measure of its biological effect would be monitored over time.

By correlating the pharmacokinetic parameters with the pharmacodynamic outcomes, researchers can understand the concentration-effect relationship. This is critical for predicting the therapeutic dose and dosing regimen in humans.

Strategic Approaches for Enhanced Research and Utilization of Lonijaposide C

Metabolic Engineering and Synthetic Biology for Optimized Production of Lonijaposide C

The production of this compound, a complex secoiridoid found in Lonicera japonica (Japanese honeysuckle), can be significantly enhanced through the application of metabolic engineering and synthetic biology. researchgate.netpnnl.gov These cutting-edge fields offer strategies to overcome the limitations of traditional extraction from plant sources, such as low yield and variability.

Metabolic engineering focuses on modifying the existing metabolic pathways within an organism to increase the production of a target compound. mdpi.com For this compound, this would involve identifying the key enzymes and genes responsible for its biosynthesis in Lonicera japonica. Once identified, these genes can be overexpressed or engineered to remove feedback inhibition, a common regulatory mechanism that can limit the production of metabolites. pnnl.gov Furthermore, competing metabolic pathways that divert precursors away from this compound synthesis can be downregulated or knocked out entirely. The primary precursor, malonyl-CoA, is an essential metabolite, and its availability is often a limiting factor. mdpi.com Engineering the host organism to enhance the supply of malonyl-CoA and other necessary precursors is a critical step. mdpi.com

Synthetic biology takes this a step further by designing and constructing new biological parts, devices, and systems. nih.gov This could involve assembling the entire biosynthetic pathway for this compound in a heterologous host, such as Escherichia coli or yeast (Saccharomyces cerevisiae). pnnl.govnih.gov These microorganisms offer several advantages, including rapid growth rates and well-established genetic tools for manipulation. pnnl.gov Cell-free synthetic biology is another emerging technology that allows for the production of natural products without the constraints of a living cell, offering a powerful platform for pathway prototyping and metabolite production. rsc.org By combining these approaches, it is possible to create microbial cell factories specifically designed for the high-level, sustainable, and cost-effective production of this compound. nih.gov

Advanced Phytochemical Screening and Bio-guided Fractionation Combined with Chemometrics

To efficiently isolate and identify this compound and other bioactive compounds from Lonicera japonica, a combination of advanced phytochemical screening, bio-guided fractionation, and chemometrics is essential. researchgate.netnih.gov

Advanced Phytochemical Screening: Modern analytical techniques are employed to create a comprehensive chemical profile of the plant extract. Ultra-high performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is a powerful tool for the qualitative and quantitative analysis of the various chemical constituents present in Lonicera japonica. nih.gov Techniques like attenuated total reflection Fourier transform infrared spectroscopy (ATR-FTIR) can also provide a rapid fingerprint of the major chemical classes, such as flavonoids, organic acids, and iridoids. nih.govscielo.br These initial screenings help in understanding the chemical diversity of the extract and in identifying potential sources of novel compounds. nih.gov

Bio-guided Fractionation: This process involves systematically separating the crude plant extract into simpler fractions and testing each fraction for a specific biological activity. nih.govscirp.org For this compound, which has shown activity against the release of β-glucuronidase in rat polymorphonuclear leukocytes, this specific bioassay would guide the fractionation process. researchgate.net The most active fractions are then subjected to further separation and purification using various chromatographic techniques, such as column chromatography and preparative high-performance liquid chromatography (HPLC), until the pure, active compound is isolated. mdpi.comscielo.br This targeted approach ensures that the research efforts are focused on the most promising components of the extract.

Chemometrics: Chemometrics utilizes multivariate statistical analysis to interpret large and complex chemical datasets generated from the screening process. plos.org Techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) are used to compare the chemical profiles of different samples, such as flower buds versus open flowers, or plants harvested at different times. researchgate.netnih.govplos.org This allows researchers to identify the key compounds responsible for the observed differences in bioactivity and to optimize harvesting and extraction procedures. By integrating these three approaches, researchers can efficiently navigate the chemical complexity of Lonicera japonica to isolate this compound and discover other potentially valuable natural products.

Development of Sustainable Sourcing and Cultivation Practices for Lonicera japonica

The increasing demand for Lonicera japonica and its bioactive compounds, including this compound, necessitates the development of sustainable sourcing and cultivation practices. univarsolutions.comiucn.org This ensures a consistent supply of high-quality plant material while minimizing environmental impact.

Sustainable Sourcing: For wild-harvested Lonicera japonica, sustainable sourcing practices are crucial to prevent over-exploitation and to conserve biodiversity. iucn.org This includes implementing responsible harvesting protocols and considering fair trade and organic certifications to ensure the long-term viability of the plant populations and the communities that depend on them. iucn.org

Cultivation Practices: Cultivating Lonicera japonica allows for greater control over growing conditions, leading to optimized yields and consistent quality of the desired chemical constituents. nih.gov Key factors in cultivation include:

Planting and Propagation: Lonicera japonica can be propagated from seeds or cuttings. epicgardening.com Establishing appropriate spacing (e.g., 1.0 x 0.8 m) is important for optimal growth. ashs.org

Soil and Climate: The plant is adaptable to a range of soil types with a pH of 5.5 to 7.5 and thrives in USDA hardiness zones 4 through 9. epicgardening.comashs.org While it prefers full sun, partial shade can help control its aggressive growth. epicgardening.compicturethisai.com

Fertilization and Irrigation: Proper fertilization is key to enhancing both yield and the biosynthesis of active compounds. nih.gov Studies have shown that a balanced application of nitrogen (N), phosphorus (P), and potassium (K) can significantly improve the yield of flower buds. plos.org For instance, one study recommended an application of 18.25 to 26.75 g/plant of N, 6.27 to 8.73 g/plant of P₂O₅, and 10.04 to 13.96 g/plant of K₂O for 4-year-old plants. plos.org The plant requires about one inch of water per week, and a soaker system is an efficient irrigation method. epicgardening.com

Harvesting: The timing of harvest significantly impacts the chemical composition of the flower buds. nih.gov Research indicates that the content of active compounds can vary between the flower buds and the open flowers. plos.org Therefore, harvesting at the optimal developmental stage is critical for maximizing the yield of this compound and other target compounds.

By implementing these sustainable sourcing and cultivation strategies, a reliable and high-quality supply of Lonicera japonica can be maintained for research and potential commercial applications.

Interdisciplinary Research Frameworks for Comprehensive Natural Product Investigation

A comprehensive understanding and utilization of a natural product like this compound requires an interdisciplinary research framework that integrates expertise from various scientific fields. lcir.co.ukluc.edued.ac.uk Such a framework fosters collaboration and allows for a more holistic investigation, from initial discovery to potential application.

The investigation of this compound benefits from the convergence of several key disciplines:

Phytochemistry: This field is fundamental for the isolation, purification, and structural elucidation of this compound from Lonicera japonica. nih.gov It involves the use of advanced analytical and spectroscopic techniques to characterize the compound.

Pharmacology: Pharmacological studies are essential to determine the biological activities and mechanisms of action of this compound. researchgate.net This includes in vitro and in vivo assays to evaluate its potential therapeutic effects.

Metabolic Engineering and Synthetic Biology: As discussed previously, these disciplines provide the tools to develop optimized and sustainable production methods for this compound, moving beyond reliance on plant extraction. pnnl.govmdpi.com

Agronomy and Horticulture: Expertise in these areas is crucial for developing sustainable cultivation practices for Lonicera japonica to ensure a consistent supply of high-quality raw material. nih.govashs.org

Computational Biology and Chemometrics: These fields provide the computational tools for data analysis, from interpreting complex chemical data to modeling metabolic pathways and predicting bioactivity. researchgate.netplos.org

By bringing together researchers from these diverse backgrounds, interdisciplinary research centers and collaborations can accelerate the pace of discovery and development. lcir.co.ukutexas.eduinnovationnewsnetwork.com This integrated approach allows for a seamless flow of information and expertise, from the field and the lab to the development of new applications for this compound. This collaborative model is essential for tackling the complexities of natural product research and translating fundamental discoveries into tangible benefits. utexas.edu

Research Gaps, Challenges, and Future Perspectives

Complete Elucidation of the Biosynthetic Pathway of Lonijaposide C

A significant gap exists in the complete understanding of how Lonicera japonica synthesizes this compound. While the general biosynthetic pathways for its constituent parts—secoiridoids and nicotinic acid derivatives—are known, their specific convergence to form this compound is not fully mapped. Homosecoiridoids, a class to which this compound belongs, are believed to originate from precursor molecules within the plant. ebi.ac.uk The phenylpropanoid biosynthesis pathway is recognized as an essential route for producing precursors to many secondary metabolites in Lonicera japonica. mdpi.com

Future research must focus on identifying the specific enzymes and genetic machinery responsible for the coupling of the pyridinium (B92312) alkaloid moiety with the secoiridoid nucleus. researchgate.netebi.ac.uk This involves tracing the intricate steps from primary metabolites to the final complex structure, a task that remains a considerable challenge.

Comprehensive Mechanistic Studies at Precise Molecular and Cellular Resolution

The mechanism of action (MOA) for a compound describes the specific biochemical interactions through which it produces a pharmacological effect, including its molecular targets like enzymes or receptors. wikipedia.org For this compound, the current understanding of its MOA is rudimentary. Initial studies have shown that it exhibits anti-inflammatory activity by inhibiting the release of β-glucuronidase in rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF). researchgate.net this compound demonstrated a 69.5% inhibition rate at a 10 µM concentration, suggesting a notable effect compared to related compounds like Lonijaposide A and B. researchgate.net

However, these findings are preliminary. A critical future challenge is to move beyond phenomenological observations to a precise molecular and cellular understanding. This requires identifying the direct protein targets of this compound and mapping the downstream signaling pathways it modulates. nih.govnih.gov Understanding whether it interacts with key inflammatory mediators such as toll-like receptors, pro-inflammatory proteins, or components of the NF-κB or MAPK signaling pathways is essential for characterizing its therapeutic potential. researchgate.netnih.gov

Advanced Stereochemical Characterization and Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its biological function. The structure of this compound was initially elucidated using spectroscopic and chemical analyses. researchgate.net However, a comprehensive stereochemical and conformational analysis using advanced techniques is still needed. The complexity of the secoiridoid skeleton, coupled with multiple chiral centers, makes this a non-trivial undertaking. frontiersin.org

Future research should employ sophisticated methods to confirm the absolute configuration of all stereocenters and to understand the molecule's conformational dynamics in solution. Techniques such as solid-state NMR, which compares experimental carbon tensor values with those computed for possible stereoisomers, and computational analysis of Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) spectra, can provide definitive stereochemical assignments. nih.govmdpi.comfrontiersin.org The validity of CD data has been a key tool in determining the configuration of related secoiridoid derivatives from Lonicera japonica. ebi.ac.uk

Development of Robust and Standardized Analytical Protocols for Diverse Matrices

The ability to accurately detect and quantify this compound in various samples (or matrices) is fundamental for all aspects of its research, from biosynthetic studies in the plant to pharmacokinetic analysis in preclinical models. While analytical methods for plant metabolites are common, protocols specifically validated for this compound across diverse and complex matrices are not well-established. researchgate.netresearchgate.net

Recent studies have utilized Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) to analyze non-volatile compounds in Lonicerae japonicae flos tea, identifying a related compound, Dimethyl this compound. rsc.org This provides a strong foundation for developing a robust analytical method. The challenge lies in standardizing these protocols, ensuring they are reproducible and applicable to different matrices, such as plant extracts, cell culture media, and animal plasma or tissues. This involves rigorous validation for linearity, precision, accuracy, and limits of detection and quantification. researchgate.net

| Parameter | Description | Relevance to this compound Analysis |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Establishes the concentration range over which this compound can be accurately quantified. researchgate.net |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Ensures the reliability and reproducibility of the analytical method. researchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determines the sensitivity of the method for trace amounts of this compound. researchgate.net |